molecular formula C9H12N2O2 B1593973 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester CAS No. 41322-67-2

2-Pyridinecarbamic acid, 5-methyl-, ethyl ester

Cat. No. B1593973
CAS RN: 41322-67-2
M. Wt: 180.2 g/mol
InChI Key: LFWDOAOPDAIEKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Esters can be synthesized through a process known as esterification . This typically involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is reversible and does not go to completion, so the ester is often distilled off as soon as it is formed to prevent the reverse reaction .


Chemical Reactions Analysis

Esters, including “2-Pyridinecarbamic acid, 5-methyl-, ethyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the splitting of the ester with water . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .

properties

IUPAC Name

ethyl N-(5-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)11-8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWDOAOPDAIEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194295
Record name 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarbamic acid, 5-methyl-, ethyl ester

CAS RN

41322-67-2
Record name 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041322672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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